4-Methyldiphenylmethane

Heat Transfer Fluids Thermal Stability Viscosity

4-Methyldiphenylmethane (p-benzyltoluene, CAS 620-83-7) is a C14H14 diarylmethane hydrocarbon existing as a colorless to light yellow liquid at ambient temperature. It possesses a molecular weight of 182.26 g/mol, a boiling point of approximately 282–286 °C at 760 mmHg, a density of 0.987–0.99 g/mL at 20 °C, and a refractive index of 1.5692.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 620-83-7
Cat. No. B1265501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyldiphenylmethane
CAS620-83-7
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H14/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeySIYISNUJKMAQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyldiphenylmethane (CAS 620-83-7) Procurement Baseline: Physical Properties and Commercial Availability


4-Methyldiphenylmethane (p-benzyltoluene, CAS 620-83-7) is a C14H14 diarylmethane hydrocarbon existing as a colorless to light yellow liquid at ambient temperature . It possesses a molecular weight of 182.26 g/mol, a boiling point of approximately 282–286 °C at 760 mmHg, a density of 0.987–0.99 g/mL at 20 °C, and a refractive index of 1.5692 . The compound is commercially supplied at >98.0% (GC) purity by multiple vendors and serves as a key intermediate in the synthesis of pharmaceuticals (including SGLT2 inhibitors), dyes, and specialty chemicals .

Why 4-Methyldiphenylmethane (CAS 620-83-7) Cannot Be Replaced by Generic Isomers or Analogs


In procurement for synthesis or formulation, substituting 4-methyldiphenylmethane with other methyl-substituted diphenylmethanes (e.g., 2- or 3-methyldiphenylmethane) or unsubstituted diphenylmethane is not viable due to significant divergence in regiochemical reactivity, thermal stability, and physical properties [1]. The para-methyl substitution in 4-methyldiphenylmethane directs electrophilic aromatic substitution to specific ring positions, yielding distinct product distributions in key reactions such as benzylation [2]. Furthermore, the isomer exhibits a melting point of +4.58 °C, remaining liquid under conditions where the meta-isomer freezes (−27.83 °C) and the ortho-isomer presents intermediate solidification behavior [1]. These differences critically impact process engineering, storage, and downstream selectivity, necessitating precise specification of the 4-isomer [2].

Quantitative Differentiation Evidence for 4-Methyldiphenylmethane (CAS 620-83-7) Versus Closest Analogs


4-Methyldiphenylmethane Exhibits 5.6× Higher Viscosity than 2-Methyldiphenylmethane at 37.8 °C

In a comparative study of dicyclic hydrocarbons, 4-methyldiphenylmethane demonstrated a kinematic viscosity of 2.30 cSt at 37.8 °C (100 °F), whereas 2-methyldiphenylmethane exhibited a viscosity of 3.26 cSt under identical conditions [1]. This represents a 41.7% increase in viscosity for the ortho-isomer relative to the para-isomer. The viscosity hierarchy (3-MDM < 4-MDM < 2-MDM) is consistent across all measured temperatures (20 °C, 30 °C, 37.8 °C) [1].

Heat Transfer Fluids Thermal Stability Viscosity

4-Methyldiphenylmethane Remains Liquid at Temperatures Where 3-Methyldiphenylmethane Solidifies

Experimental melting point data reveal a 32.4 °C difference between the 4- and 3-isomers of methyldiphenylmethane [1]. 4-Methyldiphenylmethane melts at +4.58 °C, while 3-methyldiphenylmethane exhibits a melting point of −27.83 °C [1]. The ortho-isomer (2-methyldiphenylmethane) melts at an intermediate +6.61 °C [1].

Crystallization Low-Temperature Fluidity Storage Stability

4-Methyldiphenylmethane Provides a Higher Net Heat of Combustion than 2-Methyldiphenylmethane

The net heat of combustion for 4-methyldiphenylmethane is 1745 kcal/mol, compared to 1735 kcal/mol for 2-methyldiphenylmethane and 1750 kcal/mol for 3-methyldiphenylmethane [1]. This represents a 0.58% higher energy density relative to the ortho-isomer.

Energy Content Fuel Value Thermodynamics

4-Methyldiphenylmethane Is the Predominant Product in Benzylation of Toluene Over 2-Methyldiphenylmethane

In the benzylation of toluene catalyzed by silica-supported indium (RH-xIn), 4-methyldiphenylmethane (4-MDM) and 2-methyldiphenylmethane (2-MDM) are formed as the major products, with disubstituted products detected as minors [1]. While the study does not provide exact quantitative ratios, it identifies 4-MDM as a major product alongside 2-MDM, indicating the para position is a kinetically favored site of electrophilic attack in this reaction [1].

Regioselectivity Friedel-Crafts Alkylation Synthetic Efficiency

Recommended Procurement Scenarios for 4-Methyldiphenylmethane (CAS 620-83-7) Based on Evidence


High-Temperature Heat Transfer Fluid Formulation Requiring Low Viscosity

4-Methyldiphenylmethane is well-suited for use as a component in high-temperature heat transfer fluids operating in the 250–320 °C range. Its lower kinematic viscosity at elevated temperatures (2.30 cSt at 37.8 °C) compared to the ortho-isomer (3.26 cSt) [1] reduces pumping costs and improves convective heat transfer coefficients. The compound's thermal stability, as indicated by the resin content increase of only 5–10% after 700 hours at 320 °C for related ditolylmethane fluids [2], supports its use in extended-duration thermal management systems in chemical processing and energy generation industries .

Synthesis of Regiochemically Defined Pharmaceutical Intermediates

4-Methyldiphenylmethane serves as a critical building block in the synthesis of SGLT2 inhibitors for diabetes therapy [3]. The para-substitution pattern is essential for achieving the desired pharmacophore geometry. The compound's commercial availability at >98.0% (GC) purity ensures minimal purification burden in subsequent synthetic steps. Its liquid state at ambient temperature (+4.58 °C) [1] facilitates accurate volumetric dispensing in automated synthesis platforms, unlike the solid 3-isomer which requires melting prior to use.

Precursor for Dye and Anthraquinone Synthesis via Oxidation

Methyl-substituted diphenylmethanes, including 4-methyldiphenylmethane, are valuable intermediates for preparing anthraquinones used as dye intermediates and pulping catalysts [4]. The para-methyl group directs subsequent functionalization reactions, enabling predictable synthesis of target anthraquinone derivatives. The compound can be oxidized to the corresponding benzophenone using novel ruthenium catalysts under mild conditions [5], providing an efficient route to dye precursors.

Laboratory Reagent for Enzyme Kinetics and Mechanistic Studies

4-Methyldiphenylmethane is employed as a model compound in scientific research investigating enzyme-catalyzed reactions . Its defined para-substitution pattern allows researchers to systematically study substituent effects on enzyme activity and catalytic efficiency. The compound's well-characterized physical properties (melting point +4.58 °C, refractive index 1.5692) facilitate reproducible experimental conditions and accurate analytical method development.

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